(8xi,9xi,14xi,16alpha)-3-Hydroxy-16-methyl-16,17-epoxypregn-5-en-20-one
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Overview
Description
Ambiguanol is a naturally occurring pregnane derivative isolated from the ethyl acetate soluble sub-fraction of the ethanolic extract of Caragana ambigua . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Ambiguanol can be synthesized through various methods. One common approach involves the extraction from Caragana ambigua using ethyl acetate. The compound can also be synthesized through chemical reactions involving 16beta-Methyl-16alpha,17alpha-epoxypregnenolone . The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) and using specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Ambiguanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, lead tetraethanoate, and sodium periodate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ambiguanol can lead to the formation of aldehydes and ketones .
Scientific Research Applications
Ambiguanol has a wide range of scientific research applications. It has been studied for its potential antimicrobial, antiviral, and cytotoxic activities . In the field of chemistry, ambiguanol is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects, including its ability to inhibit the growth of certain pathogens . Additionally, ambiguanol is explored for its industrial applications, particularly in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ambiguanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For instance, ambiguanol may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes in pathogens . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Ambiguanol is structurally related to other pregnane derivatives, such as 16beta-Methyl-16alpha,17alpha-epoxypregnenolone . it is unique due to its specific chemical structure and biological activities. Similar compounds include magnolol and honokiol, which also exhibit antimicrobial and cytotoxic properties . ambiguanol’s distinct chemical structure and specific biological activities set it apart from these related compounds.
Properties
Molecular Formula |
C22H32O3 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-[(4R,6S,7S,11R)-14-hydroxy-4,7,11-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone |
InChI |
InChI=1S/C22H32O3/c1-13(23)22-20(3)10-8-17-16(18(20)12-21(22,4)25-22)6-5-14-11-15(24)7-9-19(14,17)2/h5,15-18,24H,6-12H2,1-4H3/t15?,16?,17?,18?,19-,20-,21+,22-/m0/s1 |
InChI Key |
LMVLICSGVDWDSM-YIQGKHCRSA-N |
Isomeric SMILES |
CC(=O)[C@]12[C@]3(CCC4C(C3C[C@]1(O2)C)CC=C5[C@@]4(CCC(C5)O)C)C |
Canonical SMILES |
CC(=O)C12C3(CCC4C(C3CC1(O2)C)CC=C5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
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